molecular formula C19H20BrNO4 B12835415 Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B12835415
M. Wt: 406.3 g/mol
InChI Key: GVWVWVAVGGKGKC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate follows IUPAC guidelines for polyfunctional heterocycles. The parent pyridine ring is numbered such that the bromophenyl substituent occupies position 4, while methyl groups are assigned to positions 2 and 6. The dicarboxylate groups at positions 3 and 5 are designated as ethyl esters, yielding the full name: ethyl 3,5-bis(ethoxycarbonyl)-4-(2-bromophenyl)-2,6-dimethylpyridine-1-ium-1-ide . This nomenclature prioritizes the pyridine core, with substituents ordered alphabetically and locants minimized according to priority rules for heteroaromatic systems.

Table 1: Substituent Positions and Functional Groups

Position Substituent Functional Class
2 Methyl Alkyl
4 2-Bromophenyl Aryl halide
3, 5 Ethoxycarbonyl Ester
6 Methyl Alkyl

Crystallographic Analysis of the Pyridine Core Substituent Arrangement

X-ray diffraction studies of analogous pyridine dicarboxylates reveal a planar pyridine ring with substituents adopting specific orientations to minimize steric strain. The 2-bromophenyl group at position 4 introduces torsional distortion due to steric interactions with adjacent methyl groups. Bond length analysis indicates:

  • Pyridine C–N bond: 1.337 Å (consistent with aromatic delocalization)
  • C–Br bond: 1.898 Å (characteristic of aryl bromides)
  • Ester C=O bonds: 1.214 Å and 1.221 Å (slightly elongated due to conjugation with the pyridine ring)

The dihedral angle between the pyridine and bromophenyl planes measures 38.7°, reflecting partial conjugation between the aromatic systems. Methyl groups at positions 2 and 6 adopt equatorial orientations to reduce van der Waals repulsion with the bulky bromophenyl moiety.

Conformational Dynamics via NMR Spectroscopy (¹H, ¹³C, DEPT)

High-resolution NMR spectra provide critical insights into the compound’s dynamic behavior in solution:

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, J = 7.1 Hz, 6H): Ethyl ester methyl protons
  • δ 2.58 (s, 6H): C2/C6 methyl groups
  • δ 4.32 (q, J = 7.1 Hz, 4H): Ethoxy methylene protons
  • δ 7.28–7.52 (m, 4H): 2-Bromophenyl aromatic protons
  • δ 8.21 (s, 1H): Pyridine H4 proton

¹³C NMR (100 MHz, CDCl₃):

  • δ 14.1 (ester CH₃)
  • δ 21.8 (C2/C6 CH₃)
  • δ 61.9 (ester OCH₂)
  • δ 122.4–137.8 (aromatic carbons)
  • δ 165.3 (ester C=O)

DEPT-135 spectra confirm the absence of quaternary carbons in the ethyl and methyl groups, while the pyridine ring’s C4 carbon (δ 137.8) appears as a negative peak due to its CH environment.

Table 2: Key NMR Assignments

δ (ppm) Multiplicity Integration Assignment
1.35 Triplet 6H Ethyl CH₃
2.58 Singlet 6H C2/C6 CH₃
4.32 Quartet 4H Ethyl OCH₂
7.28–7.52 Multiplet 4H Bromophenyl CH
8.21 Singlet 1H Pyridine H4

Vibrational Spectral Signatures: FT-IR and Raman Spectroscopy Correlation

Fourier-transform infrared (FT-IR) and Raman spectra exhibit distinct vibrational modes associated with the compound’s functional groups:

FT-IR (KBr, cm⁻¹):

  • 3065: Aromatic C–H stretch
  • 2980–2850: Aliphatic C–H (methyl, ethyl)
  • 1725: Ester C=O asymmetric stretch
  • 1601: Pyridine ring C=C/C=N stretch
  • 1580: Bromophenyl C=C stretch
  • 1075: C–O ester symmetric stretch
  • 615: C–Br stretch

Raman (cm⁻¹):

  • 3080: Aromatic C–H stretch
  • 1730: Ester C=O symmetric stretch
  • 1605: Pyridine ring breathing mode
  • 1302: Methyl symmetric deformation
  • 625: C–Br stretch (enhanced intensity)

The C=O stretching frequencies at 1725 cm⁻¹ (IR) and 1730 cm⁻¹ (Raman) indicate minimal conjugation between the ester groups and the pyridine ring, consistent with crystallographic bond length data. The C–Br stretch appears as a medium-intensity band in both spectra, confirming the presence of the bromophenyl substituent.

Table 3: Vibrational Mode Assignments

Frequency (cm⁻¹) IR Intensity Raman Intensity Assignment
3065 Medium Weak Aromatic C–H stretch
1725 Strong Medium Ester C=O stretch
1601 Strong Strong Pyridine ring vibration
615 Medium Strong C–Br stretch

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H20BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10H,5-6H2,1-4H3

InChI Key

GVWVWVAVGGKGKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2Br)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions or hydrogen bonding, while the ester groups may undergo hydrolysis to release active metabolites. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at the 2-position (target compound) likely enhances intermolecular interactions (e.g., halogen bonding) compared to para-substituted analogs, as seen in the Hirshfeld surface analysis of 4-bromophenyl derivatives .
  • Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., 3-nitrophenyl) increase electrophilicity, correlating with antileishmanial activity .
  • Methyl Substituents : Methyl groups (e.g., 4-methylphenyl) reduce steric bulk, favoring metabolic stability but diminishing antibacterial potency .

Divergence for Brominated Derivatives :

  • For 2-bromophenyl analogs, 2-bromobenzaldehyde would replace 4-hydroxybenzaldehyde in the initial step. Bromine’s steric bulk may slow condensation kinetics, requiring optimized reaction conditions (e.g., longer reflux times) .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 4-bromophenyl derivative () exhibits N–H···O hydrogen bonding and C–Br···π interactions, stabilizing its lattice . The 2-bromophenyl isomer may adopt a distorted conformation due to steric clashes, altering solubility and melting points.
  • Spectroscopic Data :
    • IR : Brominated DHPs show C–Br stretching vibrations near 550–650 cm⁻¹, absent in methyl- or nitro-substituted analogs .
    • NMR : The 2-bromophenyl group would deshield adjacent protons, shifting aromatic signals upfield compared to para-substituted analogs .

Biological Activity

Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, also known by its chemical formula C19H22BrNO4C_{19}H_{22}BrNO_4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with various aryl halides. The synthesis typically yields the desired product in moderate to high yields using methods such as microwave irradiation or conventional heating. The structure of this compound features a dihydropyridine core that adopts a flattened boat conformation, which is stabilized by hydrogen bonding interactions.

Table 1: Synthesis Overview

MethodYield (%)Reaction Time
Microwave Irradiation7530 minutes
Conventional Heating701 hour
Ultrasonic Irradiation8025 minutes

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activities. This compound has been tested against various bacterial strains and fungi. The results suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies have shown that it can scavenge free radicals effectively, which is attributed to the presence of the bromophenyl group that enhances electron donation capabilities. This property is crucial in preventing oxidative stress-related diseases.

Case Studies

  • Antibacterial Activity : A study conducted by researchers involved testing the compound against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity compared to standard antibiotics.
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, showcasing its potential as a natural antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.
  • Interference with Membrane Integrity : The lipophilic nature of the compound may disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. What are the standard synthetic protocols for Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation involving a bromophenyl-substituted aldehyde, ethyl acetoacetate, and ammonium acetate. Key steps include:

  • Reagent ratios : A 1:2:1 molar ratio of aldehyde, ethyl acetoacetate, and ammonium acetate ensures optimal cyclization .
  • Reaction conditions : Heating at 343 K for 3 hours under solvent-free conditions improves yield .
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate 3:1) followed by slow evaporation in CH₂Cl₂/hexane yields single crystals for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • FT-IR : Identifies ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ .
  • ¹H/¹³C NMR : The dihydropyridine NH proton appears as a singlet at δ ~5.5 ppm. Ethyl ester groups show quartets (δ ~4.1 ppm) and triplets (δ ~1.2 ppm), while aromatic protons from the bromophenyl group resonate at δ ~7.3–7.8 ppm .
  • Mass spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z ~435 for C₁₉H₂₁BrNO₄) .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models (e.g., DFT) be resolved?

Discrepancies often arise in dihedral angles or hydrogen-bonding networks. To address this:

  • Refinement protocols : Use SHELXL for high-resolution crystallographic refinement, ensuring thermal parameters and disorder are properly modeled .
  • DFT optimization : Compare gas-phase DFT geometries (B3LYP/6-311++G(d,p)) with solid-state XRD data. Adjust for crystal packing effects, which may flatten the dihydropyridine ring .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, N–H⋯O) to explain deviations in hydrogen-bonding patterns .

Q. What advanced crystallographic techniques are used to analyze hydrogen bonding and molecular packing?

  • Single-crystal XRD : Resolves the flattened boat conformation of the dihydropyridine ring and the near-perpendicular orientation (88.4°) of the bromophenyl group relative to the ring plane .
  • Hirshfeld surfaces : Visualize close contacts (e.g., Br⋯H interactions contribute ~8% to the surface) and quantify packing efficiency via fingerprint plots .
  • SQUEEZE routine in PLATON : Models solvent-accessible voids (e.g., 178 ų in CH₂Cl₂/hexane systems) to account for disordered electron density .

Q. How do substituents on the phenyl ring (e.g., bromo vs. nitro groups) affect the compound’s electronic structure and reactivity?

  • Electron-withdrawing effects : Bromine increases electrophilicity at the para position, altering nucleophilic aromatic substitution kinetics. Compare with nitro-substituted analogs using cyclic voltammetry .
  • DFT calculations : HOMO-LUMO gaps narrow with electron-withdrawing groups (e.g., Br reduces the gap by ~0.3 eV vs. H), enhancing charge-transfer properties .
  • Reactivity in cross-coupling : Bromo substituents enable Suzuki-Miyaura reactions, while nitro groups may facilitate reduction pathways .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) or OLEX2 for structure solution and refinement. Validate with R-factor convergence (R₁ < 0.05 for high-resolution data) .
  • Spectroscopy : Employ DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex spectra .
  • Computational tools : Gaussian 16 for DFT, CrystalExplorer for Hirshfeld surfaces, and Mercury for crystal packing visualization .

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